rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride
Description
rac-(1R,2R)-2-(Methoxymethyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a methoxymethyl substituent at the C2 position of the cyclopropane ring and an amine group at the C1 position. Its stereochemistry (1R,2R) and polar methoxymethyl group distinguish it from other cyclopropane-based amines. Cyclopropane amines are widely used as intermediates in pharmaceuticals, particularly in drugs targeting neurological or cardiovascular pathways due to their conformational rigidity and metabolic stability .
Properties
CAS No. |
2088415-17-0 |
|---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Boc-Protected Allylamine Intermediate
A Boc-protected allylamine precursor is synthesized to prevent undesired side reactions during cyclopropanation. For example, allyl bromide (CH2=CHCH2Br) is functionalized with a methoxymethyl group via nucleophilic substitution using sodium methoxymethoxide (NaOCH2OCH3) in dimethylformamide (DMF) at 60°C. Subsequent Boc protection of the amine using di-tert-butyl dicarbonate ((Boc)2O) yields the intermediate N-Boc-2-(methoxymethyl)allylamine .
Simmons-Smith Cyclopropanation
The allylamine derivative undergoes cyclopropanation with diiodomethane (CH2I2) and a zinc-copper (Zn-Cu) couple in dichloromethane (DCM) at 0°C to room temperature. The reaction proceeds via a carbene intermediate, forming the cyclopropane ring with retention of stereochemistry. The product, N-Boc-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine , is isolated in 65–72% yield after column chromatography.
Deprotection and Salt Formation
Deprotection of the Boc group is achieved using hydrochloric acid (HCl) in dioxane, yielding the primary amine as the hydrochloride salt. The final compound is recrystallized from ethanol-diethyl ether to afford rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride in >95% purity.
Rhodium-Catalyzed Carbonylative Cyclization
Transition metal-catalyzed methods offer stereocontrol and functional group tolerance. A rhodium(I)-catalyzed (6+1) carbonylative cyclization, as demonstrated in the synthesis of azepanes, can be adapted for cyclopropane formation.
Substrate Design
A cyclopropylmethylamide precursor is prepared by reacting 2-(methoxymethyl)cyclopropanecarboxylic acid with thionyl chloride (SOCl2) to form the acid chloride, followed by treatment with ammonium hydroxide (NH4OH).
Catalytic Cyclization
Reductive Amination of Cyclopropane Ketones
Reductive amination provides a versatile pathway to primary amines.
Synthesis of Cyclopropane Ketone
2-(Methoxymethyl)cyclopropanone is synthesized via oxidation of the corresponding alcohol (e.g., using pyridinium chlorochromate (PCC) in DCM).
Reductive Amination
The ketone is reacted with ammonium acetate (NH4OAc) and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. The reaction affords the amine in 55–65% yield, with subsequent HCl treatment yielding the hydrochloride salt.
Resolution of Racemic Mixtures
While the target compound is racemic, enantioselective synthesis methods provide insights into stereochemical control.
Chiral Auxiliary Approach
A chiral auxiliary (e.g., (R,R)-1,2-cyclohexanediamine) is employed to induce asymmetry during cyclopropanation. After ring formation, the auxiliary is removed via acid hydrolysis, yielding the racemic mixture.
Comparative Analysis of Methods
| Method | Yield (%) | Stereochemical Control | Scalability |
|---|---|---|---|
| Simmons-Smith | 65–72 | Moderate | High |
| Rhodium Catalysis | 50–60 | High | Moderate |
| Reductive Amination | 55–65 | Low | High |
The Simmons-Smith method offers the best balance of yield and scalability, while rhodium catalysis excels in stereochemical precision.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxymethyl group may be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amides, secondary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.
Industry: It may be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and ion channels. The methoxymethyl group and the amine group play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Amine Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and molecular parameters of rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride with analogs:
Key Observations :
- Substituent Effects : The methoxymethyl group in the target compound likely confers higher water solubility compared to aryl-substituted analogs (e.g., 3,4-difluorophenyl or tert-butylphenyl derivatives) . However, it may exhibit lower membrane permeability than trifluoromethyl or bromothiophene derivatives .
- Stereochemistry: The (1R,2R) configuration is critical for enantioselective interactions in biological systems, as seen in analogs like milnacipran hydrochloride, where stereochemistry dictates serotonin-norepinephrine reuptake inhibition .
Pharmacological Activity
Q & A
Q. What are the optimal synthetic routes for rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride, and how can enantiomeric purity be ensured?
Methodological Answer: Synthesis typically involves cyclopropanation of diazo compounds (e.g., diazoacetates) with olefins using transition metal catalysts like rhodium or copper under low temperatures and inert atmospheres to minimize side reactions . Enantiomeric purity is achieved via chiral resolution techniques (e.g., chiral chromatography) or asymmetric catalysis. Industrial-scale production may employ continuous flow reactors to enhance yield and purity .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration and bond angles, critical for confirming cyclopropane ring strain and stereochemistry .
- NMR spectroscopy : H and C NMR distinguish diastereomers and verify methoxymethyl group orientation .
- Chiral HPLC : Quantifies enantiomeric excess (ee) to validate synthetic purity .
Q. How does the methoxymethyl substituent influence the compound’s physicochemical properties?
Methodological Answer: The methoxymethyl group enhances solubility in polar solvents (e.g., methanol, DMSO) compared to non-substituted cyclopropanamines. Computational modeling (e.g., DFT calculations) predicts increased dipole moments, while experimental logP values indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility for biological assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles?
Methodological Answer:
- Metabolic profiling : Use LC-MS to identify metabolites that may alter activity in vivo (e.g., hepatic oxidation of the methoxymethyl group) .
- Plasma protein binding assays : Quantify free drug concentration via equilibrium dialysis; high binding may reduce bioavailability despite potent in vitro activity .
- Species-specific pharmacokinetics : Compare rodent vs. human microsomal stability to model interspecies differences .
Q. How can stereochemical variations in cyclopropanamine derivatives be leveraged to optimize target binding affinity?
Methodological Answer:
- Molecular docking : Simulate interactions between enantiomers and target proteins (e.g., amine transporters or enzymes). The (1R,2R) configuration may align methoxymethyl groups with hydrophobic binding pockets .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing methoxymethyl with ethoxymethyl) and assay activity (Table 1) .
Q. Table 1: SAR of Cyclopropanamine Derivatives
| Substituent | IC50 (Target Enzyme) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Methoxymethyl | 0.8 µM | 1.2 | 12.5 |
| Ethoxymethyl | 1.5 µM | 1.8 | 8.2 |
| Hydroxymethyl | 2.3 µM | 0.5 | 25.0 |
Q. What mechanistic insights explain the compound’s role in modulating biological pathways (e.g., enzyme inhibition)?
Methodological Answer:
- Kinetic assays : Measure values via stopped-flow spectroscopy to determine competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics; entropy-driven interactions suggest hydrophobic binding to the cyclopropane ring .
- Mutagenesis studies : Identify critical residues in target enzymes (e.g., catalytic lysines) that interact with the amine group .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Standardized assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times. For example, FaDu hypopharyngeal cells show higher sensitivity to cyclopropanamines than HeLa cells due to differential expression of amine transporters .
- Dose-response validation : Repeat assays with ≥10 dose points to improve IC50 accuracy. Contradictions may arise from incomplete solubility (e.g., precipitate formation at high concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
